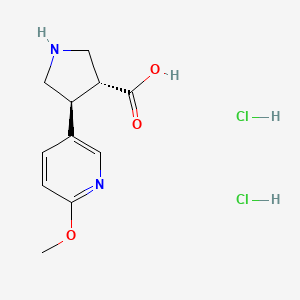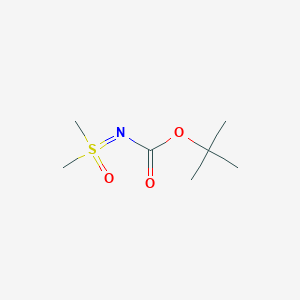
(3R,4S)-rel-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R,4S)-rel-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C11H16Cl2N2O3 and a molecular weight of 295.16 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.16 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research on hydroxytrichloropicolinic acids, closely related to pyridine derivatives, emphasizes the use of NMR analysis for structural verification. The one-bond chlorine-isotope effect in 13C NMR spectra provides a powerful tool for identifying chlorinated carbons, highlighting the compound's utility in solving structural problems in chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).
Antibacterial and Antimicrobial Applications
- Pyridonecarboxylic acids, including those with pyrrolidine structures, have shown significant antibacterial activity. A study synthesizing analogs of this compound family found several to be more active than existing antibiotics, highlighting their potential in developing new antibacterial treatments (Egawa et al., 1984).
Catalytic Activity
- The synthesis of substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates from related pyridine carboxylic acids demonstrated these compounds' ability to form stable complexes with Cu(II) ions. These complexes have been used as catalysts in addition reactions, showcasing the compound's relevance in catalytic chemistry (Drabina et al., 2010).
Supramolecular Chemistry
- The study of supramolecular adducts involving pyridine and carboxylic acids demonstrates the compound's utility in understanding and designing complex molecular assemblies. These adducts, characterized by XRD, IR, and elemental analysis, contribute significantly to the field of crystal engineering and supramolecular chemistry (Fang et al., 2020).
Anticancer Potential
- Research on potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from hydroxy and aminopyridines, indicates the therapeutic potential of pyridine derivatives. These compounds have been evaluated for their effects on cell proliferation and survival in cancer models, suggesting avenues for developing novel anticancer treatments (Temple et al., 1983).
Mécanisme D'action
Safety and Hazards
The safety data sheet (SDS) for this compound would provide information on its hazards, handling, storage, and disposal. According to the available information, this compound has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Orientations Futures
Propriétés
IUPAC Name |
(3R,4S)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.2ClH/c1-16-10-3-2-7(4-13-10)8-5-12-6-9(8)11(14)15;;/h2-4,8-9,12H,5-6H2,1H3,(H,14,15);2*1H/t8-,9+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMHCRQCANKFFA-BPRGXCPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CNCC2C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662603.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2662607.png)

![N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662610.png)
![Ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate hydrobromide](/img/structure/B2662611.png)
![2-(1-Adamantyl)imidazo[1,2-a]pyridine](/img/structure/B2662614.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2662616.png)
![4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2662617.png)
![2-[[Benzenesulfonamido(phenyl)methylidene]amino]acetic acid](/img/structure/B2662619.png)
![2-[[1-[2-(3-Chlorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2662620.png)

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B2662623.png)
